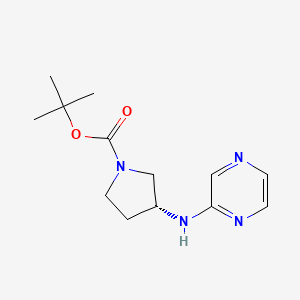

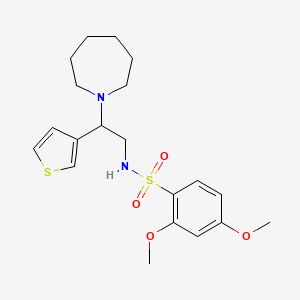

(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines, which are similar to the compound you’re asking about, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by X-ray structural analysis .Chemical Reactions Analysis

In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Wissenschaftliche Forschungsanwendungen

Water Oxidation Catalysis

A study reported the synthesis of Ru complexes using a bridging ligand related to the pyrazin-2-ylamino group, demonstrating its application in water oxidation catalysis. These complexes exhibited significant oxygen evolution activity, underlining the potential of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate derivatives in catalysis and renewable energy applications (R. Zong & R. Thummel, 2005).

Coordination Chemistry and Luminescence

Another study focused on the coordination chemistry of ligands similar to this compound, highlighting their utility in creating luminescent lanthanide compounds. These compounds are valuable for biological sensing and exhibit unique thermal and photochemical properties, illustrating the chemical's potential in developing new materials and sensors (M. Halcrow, 2005).

Organic Synthesis

Research into the structure-activity relationships of histamine H4 receptor ligands incorporated pyrazin-2-ylamino and pyrrolidine motifs, exemplifying the role of this compound derivatives in medicinal chemistry. These compounds were explored for their therapeutic potential, indicating the versatility of the core structure in drug development (R. Altenbach et al., 2008).

Optical and Electronic Materials

A study on trisheterocyclic systems incorporating electron-donating amino groups linked to pyrazin-2-ylpyridine cores explored the impact of these structures on optical and electronic properties. This research indicates the utility of this compound analogs in developing advanced materials for electronics and photonics (J. Palion-Gazda et al., 2019).

Synthetic Methodologies

Furthermore, advancements in synthetic methodologies utilizing components akin to this compound were reported. These include novel condensation reactions and the efficient synthesis of complex molecules, demonstrating the compound's significance in facilitating organic synthesis and chemical transformations (Atsushi Umehara et al., 2016).

Wirkmechanismus

Target of Action

Related compounds, such as imidazo[1,2-a]pyridines, have been shown to interact with a variety of targets, including phosphatidylinositol-3-kinases (pi3k), which are lipid kinases that regulate various cellular functions including cell proliferation, growth, and differentiation .

Mode of Action

It is known that related compounds can act against the human pi3kα active site, exhibiting potent to moderate activity against cancer cell lines such as mcf-7 and hela .

Biochemical Pathways

Related compounds have been shown to influence the pi3k/akt signaling pathway, which plays a crucial role in regulating cell survival and apoptosis .

Result of Action

Related compounds have demonstrated cytotoxicity against hela and mcf-7 cell lines .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on these compounds could include developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their bioactivity could lead to the development of new therapeutic drugs .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHCVNXEEKFMLU-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)

![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)

![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)

![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)